molecular formula C9H6BrF3O2 B14127782 1-(3-broMo-4-(trifluoroMethoxy)phenyl)ethanone

1-(3-broMo-4-(trifluoroMethoxy)phenyl)ethanone

Cat. No.: B14127782
M. Wt: 283.04 g/mol
InChI Key: VVLAAYGPLMRJJX-UHFFFAOYSA-N
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Description

1-(3-Bromo-4-(trifluoromethoxy)phenyl)ethanone is an organic compound with the molecular formula C9H6BrF3O2. It is characterized by the presence of a bromine atom, a trifluoromethoxy group, and an ethanone moiety attached to a phenyl ring. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.

Preparation Methods

The synthesis of 1-(3-Bromo-4-(trifluoromethoxy)phenyl)ethanone typically involves the bromination of 4-(trifluoromethoxy)acetophenone. One common method includes the use of bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at low temperatures to control the reaction rate and yield .

Industrial production methods may involve more scalable processes, such as continuous flow reactors, to ensure consistent quality and yield. These methods often optimize reaction conditions, including temperature, pressure, and solvent choice, to maximize efficiency and minimize waste.

Chemical Reactions Analysis

1-(3-Bromo-4-(trifluoromethoxy)phenyl)ethanone undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions. For example, treatment with sodium methoxide can yield the corresponding methoxy derivative.

    Oxidation: The ethanone moiety can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common reagents and conditions for these reactions include bases like sodium hydroxide or potassium carbonate, solvents like ethanol or tetrahydrofuran, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions include substituted phenyl ethanones, phenyl alcohols, and phenyl carboxylic acids .

Scientific Research Applications

1-(3-Bromo-4-(trifluoromethoxy)phenyl)ethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-Bromo-4-(trifluoromethoxy)phenyl)ethanone largely depends on its interaction with specific molecular targets. For instance, in biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access. The trifluoromethoxy group enhances its lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability .

Comparison with Similar Compounds

1-(3-Bromo-4-(trifluoromethoxy)phenyl)ethanone can be compared with similar compounds such as:

The unique combination of the bromine atom and trifluoromethoxy group in this compound imparts distinct chemical and physical properties, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C9H6BrF3O2

Molecular Weight

283.04 g/mol

IUPAC Name

1-[3-bromo-4-(trifluoromethoxy)phenyl]ethanone

InChI

InChI=1S/C9H6BrF3O2/c1-5(14)6-2-3-8(7(10)4-6)15-9(11,12)13/h2-4H,1H3

InChI Key

VVLAAYGPLMRJJX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)OC(F)(F)F)Br

Origin of Product

United States

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